Cas no 1508935-88-3 (3-chloro-5H,6H,7H,8H-imidazo1,2-apyridin-6-amine)

3-Chloro-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core with a chloro substituent at the 3-position and an amine group at the 6-position. This structure imparts reactivity suitable for further functionalization, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The fused bicyclic system enhances stability while maintaining versatility in derivatization. Its amine group allows for selective modifications, enabling the development of targeted bioactive molecules. The chloro substituent offers additional reactivity for cross-coupling or nucleophilic substitution reactions. This compound is particularly useful in medicinal chemistry for constructing scaffolds with potential biological activity. Proper handling and storage under inert conditions are recommended to preserve its stability.
3-chloro-5H,6H,7H,8H-imidazo1,2-apyridin-6-amine structure
1508935-88-3 structure
Product Name:3-chloro-5H,6H,7H,8H-imidazo1,2-apyridin-6-amine
CAS No:1508935-88-3
MF:C7H10ClN3
MW:171.627399921417
MDL:MFCD21729120
CID:5151332
PubChem ID:66221553
Update Time:2025-05-19

3-chloro-5H,6H,7H,8H-imidazo1,2-apyridin-6-amine Chemical and Physical Properties

Names and Identifiers

    • Imidazo[1,2-a]pyridin-6-amine, 3-chloro-5,6,7,8-tetrahydro-
    • 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine
    • 3-chloro-5H,6H,7H,8H-imidazo1,2-apyridin-6-amine
    • MDL: MFCD21729120
    • Inchi: 1S/C7H10ClN3/c8-6-3-10-7-2-1-5(9)4-11(6)7/h3,5H,1-2,4,9H2
    • InChI Key: VQLNJVLFIVVBNJ-UHFFFAOYSA-N
    • SMILES: C12=NC=C(Cl)N1CC(N)CC2

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Additional information on 3-chloro-5H,6H,7H,8H-imidazo1,2-apyridin-6-amine

Introduction to 3-chloro-5H,6H,7H,8H-imidazo1,2-apyridin-6-amine (CAS No. 1508935-88-3)

3-chloro-5H,6H,7H,8H-imidazo1,2-apyridin-6-amine, identified by its Chemical Abstracts Service (CAS) number 1508935-88-3, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the imidazopyridine class, a structural motif known for its broad biological activity and potential therapeutic applications. The presence of both chloro and amine functional groups in its molecular framework suggests a high degree of reactivity, making it a valuable scaffold for further chemical modifications and derivatization.

The imidazopyridine core is a fused bicyclic system consisting of an imidazole ring and a pyridine ring. This particular arrangement has been extensively studied for its role in modulating various biological pathways, including enzyme inhibition and receptor binding. The 3-chloro substituent at the 3-position of the imidazopyridine ring introduces electrophilic characteristics, facilitating nucleophilic substitution reactions that are pivotal in drug discovery processes. Meanwhile, the 6-amino group at the 6-position provides a site for further functionalization, enabling the synthesis of more complex derivatives with tailored pharmacological properties.

Recent advancements in medicinal chemistry have highlighted the importance of imidazopyridine derivatives in the development of novel therapeutic agents. Studies have demonstrated that these compounds exhibit promising activities against a range of diseases, including cancer, infectious diseases, and inflammatory disorders. The structural flexibility of 3-chloro-5H,6H,7H,8H-imidazo1,2-apyridin-6-amine allows for the exploration of diverse pharmacophores, making it an attractive candidate for structure-based drug design.

In particular, the chloro group has been shown to enhance binding affinity to biological targets by participating in hydrogen bonding or salt bridge interactions. This feature is particularly relevant in the design of small-molecule inhibitors targeting protein kinases and other enzymes involved in disease pathways. The amine functionality, on the other hand, serves as a critical handle for covalent bond formation with biomolecules, improving drug bioavailability and target specificity.

The synthesis of 3-chloro-5H,6H,7H,8H-imidazo1,2-apyridin-6-amine typically involves multi-step organic reactions starting from commercially available precursors. Key synthetic strategies include cyclization reactions to form the imidazopyridine core followed by selective functionalization at the 3-position and 6-position. Advances in catalytic methods have enabled more efficient and sustainable synthetic routes, reducing waste and improving yields.

One notable application of this compound is in the development of antiviral agents. The unique scaffold of 3-chloro-5H,6H,7H,8H-imidazo1,2-apyridin-6-amine has been explored as a potential inhibitor against viral proteases and polymerases. Preclinical studies have shown that derivatives of this compound exhibit inhibitory activity against various RNA viruses by disrupting critical enzymatic processes essential for viral replication. These findings underscore the compound's potential as a lead molecule in antiviral drug development.

Furthermore, research has indicated that 3-chloro-5H,6H,7H,8H-imidazo1,2-apyridin-6-amine may have applications in oncology. By modulating key signaling pathways involved in cancer cell proliferation and survival, this compound has demonstrated preclinical efficacy against certain types of tumors. The ability to fine-tune its structure through derivatization allows for the optimization of its pharmacokinetic profile and target specificity.

The chemical reactivity of 3-chloro-5H,6H,7H,8H-imidazo1,2-apyridin6-amine is further exploited in fragment-based drug design approaches. By generating libraries of related compounds based on this core scaffold, researchers can rapidly screen for molecules with improved biological activity. This strategy leverages computational modeling and high-throughput screening techniques to identify promising candidates for further development.

In conclusion, 3-chloro,5H,6H,7H,8H-imidazo1,2-apyridin6-amine (CAS No. 1508935-88-3) represents a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it a versatile scaffold for designing novel therapeutic agents targeting various diseases. Continued exploration into its synthetic chemistry and biological activities will likely yield valuable insights into its future applications in medicine.

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